1-[4-(2-Methylphenoxy)butyl]pyrrole
Description
1-[4-(2-Methylphenoxy)butyl]pyrrole is a heterocyclic organic compound featuring a pyrrole ring linked via a four-carbon butyl chain to a 2-methylphenoxy group. This structural combination makes the compound a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic or hydrophobic interactions.
Properties
IUPAC Name |
1-[4-(2-methylphenoxy)butyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-14-8-2-3-9-15(14)17-13-7-6-12-16-10-4-5-11-16/h2-5,8-11H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFSFCYVYJXZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methylphenoxy)butyl]pyrrole can be achieved through several methods. One common approach involves the reaction of 2-methylphenol with 1,4-dibromobutane to form 4-(2-methylphenoxy)butane. This intermediate is then reacted with pyrrole in the presence of a base, such as potassium carbonate, to yield 1-[4-(2-Methylphenoxy)butyl]pyrrole.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of 1-[4-(2-Methylphenoxy)butyl]pyrrole.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methylphenoxy)butyl]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various alkyl groups.
Scientific Research Applications
1-[4-(2-Methylphenoxy)butyl]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylphenoxy)butyl]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its pyrrole core, butyl linker, and 2-methylphenoxy substitution. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Key Properties/Biological Implications |
|---|---|---|---|
| 1-[4-(2-Methylphenoxy)butyl]pyrrole | Pyrrole | 2-Methylphenoxy, butyl linker | High lipophilicity; potential CNS activity |
| 1-[4-(2-Methylphenoxy)butyl]imidazole | Imidazole | 2-Methylphenoxy, butyl linker | Enhanced metabolic stability; metal-binding via imidazole |
| 1-(4-Trifluoromethylphenyl)pyrrole | Pyrrole | Trifluoromethylphenyl | Electron-withdrawing effects; increased oxidative stability |
| (1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime | Pyrrole | Oxime, acetyl group | Hydrogen-bonding capacity; neuroprotective potential |
| 1-[4-(Hydroxybutyl)imidazole | Imidazole | Hydroxybutyl | Increased solubility; polar interactions |
Pharmacokinetic and Physicochemical Properties
- Solubility: Compounds with polar substituents (e.g., hydroxybutyl or oxime groups) exhibit improved aqueous solubility, whereas the target compound’s methylphenoxy group may limit this property .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
